3-Methyl-isothiazol-5-ylamine hydrobromide
Overview
Description
3-Methyl-isothiazol-5-ylamine hydrobromide (MIH) is an organic compound that has been widely studied in the scientific community due to its unique biochemical and physiological effects. MIH is a derivative of isothiazole, a heterocyclic aromatic compound that is found in many natural products. MIH has been used in a variety of research applications, including drug development, biochemistry, and physiology. In
Scientific Research Applications
Synthesis of Isothiazole Derivatives
Isothiazol-5-ylamine hydrobromides, derived from L-α-amino acids, are used in synthesizing optically active isothiazole derivatives. These compounds represent a novel group of synthetically useful chiral reactants (Cież & Szneler, 2005).
Creation of Water-Soluble Derivatives
The preparation of water-soluble N5,2,3,4-tetrasubstituted isothiazol-5(2H)-imine hydrobromides from modified L-α-amino acids has been documented. This process involves oxidation of chiral 3-amino-2,3-unsaturated thioamides (Cież & Szneler, 2007).
Study of Vibrational Properties
The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities were explored using DFT calculations. This study helps understand the reactivities and behaviors of these compounds in different media (Romani et al., 2015).
Antiviral Spectrum Research
The synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles and their broad antiviral spectrum have been investigated. These compounds exhibit significant activity against various viruses, including human rhinovirus, enteroviruses, and measles virus (Cutrì et al., 2002).
Pharmacological Activity of Isothiazole Derivatives
The synthesis and bioactivity of isothiazole derivatives, particularly in anti-inflammatory and antimicrobial applications, have been a focus of research. These studies include the exploration of novel comenic acid derivatives containing isothiazole moieties (Kletskov et al., 2018).
properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGAMBTNVXBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-isothiazol-5-ylamine hydrobromide | |
CAS RN |
1208081-54-2 | |
Record name | 3-Methylisothiazol-5-amine hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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